BENGHE Foundational & Exploratory

Check Availability & Pricing

2-Chloro-5-(difluoromethoxy)pyrimidine as a
fluorinated building block

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

2-Chloro-5-
Compound Name: ) o
(difluoromethoxy)pyrimidine

cat. No.: B1398793

An In-depth Technical Guide to 2-Chloro-5-(difluoromethoxy)pyrimidine: A Versatile
Fluorinated Building Block for Modern Drug Discovery

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern
medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic
properties. The difluoromethoxy group (-OCFzH) has emerged as a particularly valuable motif,
providing a unique balance of lipophilicity, metabolic stability, and hydrogen bonding capability.
This technical guide provides an in-depth analysis of 2-Chloro-5-
(difluoromethoxy)pyrimidine, a key heterocyclic building block that leverages the
advantageous properties of the -OCFzH group. This document is intended for researchers,
medicinal chemists, and drug development professionals, offering field-proven insights into its
properties, synthesis, reactivity, and applications, with a focus on enabling the design of next-
generation therapeutics.

Introduction: The Strategic Value of the
Difluoromethoxy (-OCFzH) Group

The difluoromethoxy group serves as a nuanced bioisosteric replacement for more common
functional groups like methoxy (-OCHs) or hydroxyl (-OH). Its distinct electronic properties
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profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME)
profile.

» Metabolic Stability: The presence of strong carbon-fluorine bonds confers high resistance to
oxidative metabolism compared to a methoxy group, which is susceptible to O-
demethylation.[1][2] This enhanced stability can lead to a longer drug half-life and reduced
clearance.[1]

 Lipophilicity Modulation: The -OCFzH group significantly increases lipophilicity over a
hydroxyl group and offers a moderate, "tunable" lipophilicity compared to the more extreme
effects of a trifluoromethoxy (-OCF3) group.[3][4] This is critical for optimizing membrane
permeability and oral absorption.

e Hydrogen Bond Donor Capability: A key feature of the -OCFzH group is the ability of its
polarized C-H bond to act as a hydrogen bond donor.[1][4] This is a characteristic not
present in methoxy or trifluoromethoxy analogues and allows for novel interactions with
biological targets.[1]

o pKa Modulation: The strong electron-withdrawing nature of the fluorine atoms can lower the
pKa of nearby functional groups, influencing the ionization state of a drug at physiological

pH.[1][3]

The pyrimidine scaffold is a privileged core structure in numerous FDA-approved drugs,
particularly in oncology and immunology, making 2-Chloro-5-(difluoromethoxy)pyrimidine a
building block of significant interest.[5][6]

Physicochemical and Spectroscopic Profile
Core Properties
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Property Value Source

Molecular Formula CsHsCIF2N20 [7]

Molecular Weight 180.54 g/mol [7]
2-chloro-5-

IUPAC Name . o [7]
(difluoromethoxy)pyrimidine

CAS Number 1192813-64-1 [7]

Physical Form

Liquid

[8]

SMILES

C1=C(C=NC(=N1)C)OC(F)F  [7]

Comparative Physicochemical Data

The strategic advantage of the difluoromethoxy group is best understood in comparison to its

analogues.

Substituent (on an

Hansch 1t
Parameter

Hydrogen Bond

Key Feature

aryl rin Acidity (A
ylring) (Lipophilicity) Y (A)

H-bond

-OH -0.67 ~0.33 donor/acceptor,
metabolically labile
H-bond acceptor,

-OCHs -0.02 ~0.00 prone to O-
demethylation
H-bond

-OCFzH +0.49 ~0.10 donor/acceptor,
metabolically stable
Highly lipophilic, H-

-OCF3 +1.04 ~0.00 gy PO

bond acceptor

Data compiled from multiple sources to illustrate relative properties.[1][4]
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Spectroscopic Characterization

While a publicly available, peer-reviewed spectrum was not identified, the expected NMR and
MS data can be reliably predicted.

e 1H NMR:

o The two pyrimidine protons are expected to appear as singlets or narrowly split doublets in
the aromatic region (& 8.0-9.0 ppm).

o The methoxy proton (-OCHF2) will exhibit a characteristic triplet (t) around & 6.5-7.5 ppm
due to coupling with the two adjacent fluorine atoms (JHF = 70-75 Hz).

e 1BBC NMR:
o The pyrimidine ring carbons will appear in the & 140-160 ppm range.

o The difluoromethoxy carbon (-OCF2zH) is expected to be a triplet (t) in the d 110-120 ppm
region due to one-bond coupling with the fluorine atoms (JCF).

e Mass Spectrometry:

o LC/MS analysis is expected to show a protonated molecular ion [M+H]* at approximately
181.14, consistent with its molecular weight of 180.54 g/mol .

Synthesis of the Building Block

A robust and scalable synthesis of 2-Chloro-5-(difluoromethoxy)pyrimidine has been
reported. The causality behind this procedure lies in the nucleophilic attack of a phenoxide on a
difluorocarbene precursor.

Synthetic Workflow

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b1398793?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1398793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

f Reactants & Conditions h
(Z-Chloropyrimidin-S-ol (Sodium 2-chloro-2,2-diﬂuoroacetat9
DMEF, H20 (cat.)
90 °C, 24h
. J

Difluoromethylation

(2-Chloro-5-(diﬂuoromethoxy)pyrimidina

: o Aryl/Heteroaryl
(2-Chloro-5-(d1ﬂuoromethoxy)pyrlmldme) [Boronic Acid or Ester]

Pd Catalyst (e.g., Pd(PPhs)a)
Base (e.g., K2COs3, Na2C0O3)
Solvent (e.g., Dioxane/H20)

-C Coupling

(2—Aryl—5—(diﬂuoromethoxy)pyrimidina
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[Z-Chloro-5-(diﬂuoromethoxy)pyrimidina [Primary or Secondary Amine (R1R2NH)j

Pd Precatalyst & Ligand
(e.g., Pd2(dba)s + XPhos)
Base (e.g., NaOtBu, K3POa)
Solvent (e.g., Toluene, Dioxane)

-N Coupling

@-Amino-5-(diﬂuoromethoxy)pyrimidinej

Building Block Key Transformation Core Scaffold Final Candidate

. R Buchwald-Hartwig Amination . R \ Further Functionalization | ( Kinase Inhibitor
¥ 5 - - L -
(2 Chloro-5 (dlﬂu0romethoxy)pyr1m1dme)> { ith Hinge-Binding Amine } >(2 Amino-pyrimidine Scaffold) Drug Candidate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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